(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid
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Overview
Description
(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid typically involves the introduction of the Boc group to an amino acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The flow process allows for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Deprotection of the Boc group results in the free amine.
Scientific Research Applications
(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid involves the selective protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of more complex peptides.
N-tert-Butoxycarbonyl-L-lysine: Contains an additional amino group, offering more functionalization options.
Uniqueness
(S,E)-2-((tert-Butoxycarbonyl)amino)-5-oxooct-6-enoic acid is unique due to its specific structure, which includes an oxo group and an alkene moiety. This combination allows for diverse chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C13H21NO5 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
(E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxooct-6-enoic acid |
InChI |
InChI=1S/C13H21NO5/c1-5-6-9(15)7-8-10(11(16)17)14-12(18)19-13(2,3)4/h5-6,10H,7-8H2,1-4H3,(H,14,18)(H,16,17)/b6-5+/t10-/m0/s1 |
InChI Key |
FIFHWWQWGKZQLG-PORFMDCZSA-N |
Isomeric SMILES |
C/C=C/C(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC=CC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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